H-Bond Capacity vs. Parent Pyridazine
Pyridazine-4,5-diol possesses four hydrogen-bond acceptor sites and two hydrogen-bond donor sites, compared with two HBA and zero HBD for the parent pyridazine scaffold [1]. This doubling of both HBA and HBD capacities translates to a topological polar surface area (TPSA) increase from 25.8 Ų (pyridazine) to 61.7 Ų (pyridazine-4,5-diol), a 2.4-fold enhancement that directly predicts higher aqueous solubility and lower passive membrane permeability [2]. The XLogP3 shifts from −0.7 (pyridazine) to −0.3 (pyridazine-4,5-diol), indicating that the diol substitution modestly increases lipophilicity despite the increased polarity—a non-intuitive finding attributable to intramolecular hydrogen bonding between the adjacent hydroxyl groups [1][2].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen-Bond Donor/Acceptor Count |
|---|---|
| Target Compound Data | TPSA = 61.7 Ų; HBA = 4; HBD = 2; XLogP3 = −0.3; MW = 112.09 g·mol⁻¹ |
| Comparator Or Baseline | Pyridazine (parent): TPSA = 25.8 Ų; HBA = 2; HBD = 0; XLogP3 = −0.7; MW = 80.09 g·mol⁻¹ |
| Quantified Difference | TPSA: +35.9 Ų (+139%); HBA: +2 (+100%); HBD: +2 (vs. 0); XLogP3: +0.4 log units |
| Conditions | Computed properties from PubChem (Cactvs/XLogP3 engine, release 2025) |
Why This Matters
A 2.4-fold higher TPSA combined with non-zero HBD count changes the compound's classification in oral drug-likeness filters (e.g., Veber rules), directly impacting formulation strategy and bioavailability prediction for researchers using this building block in lead optimization.
- [1] PubChem Compound Summary for CID 13001072, Pyridazine-4,5-diol. National Center for Biotechnology Information, 2025. https://pubchem.ncbi.nlm.nih.gov/compound/55271-47-1 View Source
- [2] PubChem Compound Summary for CID 9259, Pyridazine. National Center for Biotechnology Information, 2025. https://pubchem.ncbi.nlm.nih.gov/compound/pyridazine View Source
